molecular formula C24H24N2O3S B11365260 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11365260
M. Wt: 420.5 g/mol
InChI Key: SWFPNZLTUYJISV-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that integrates multiple functional groups, including a thiazole ring, a benzofuran moiety, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the 4-Methoxyphenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where the thiazole ring is reacted with 4-methoxyphenyl halides.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones in the presence of acid catalysts.

    Coupling of the Thiazole and Benzofuran Units: This involves the formation of a carbon-nitrogen bond between the thiazole and benzofuran units, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Carboxamide Formation: The carboxamide group is introduced through the reaction of the benzofuran derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the thiazole ring.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or sulfoxides.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the substituents introduced, such as halogenated derivatives or thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the thiazole and benzofuran rings, which are known for their bioactive properties .

Medicine

In medicine, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the benzofuran moiety can participate in π-π stacking interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide lies in its combination of functional groups, which may confer a unique spectrum of biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H24N2O3S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H24N2O3S/c1-14-11-20-16(3)22(29-21(20)12-15(14)2)23(27)25-10-9-18-13-30-24(26-18)17-5-7-19(28-4)8-6-17/h5-8,11-13H,9-10H2,1-4H3,(H,25,27)

InChI Key

SWFPNZLTUYJISV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)OC

Origin of Product

United States

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